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Compound of Interest

Compound Name: MAX8

Cat. No.: B15599402 Get Quote

An In-depth Technical Guide to the Synthesis and Purification of the MAX8 Peptide

This guide provides a comprehensive overview of the synthesis and purification methods for

the MAX8 peptide, a 20-residue self-assembling peptide. The content is intended for

researchers, scientists, and drug development professionals working with peptide-based

biomaterials. MAX8 is known for its ability to form a mechanically rigid hydrogel under

physiological conditions, making it a valuable tool for three-dimensional cell culture and

injectable drug delivery.[1]

MAX8 Peptide Profile
MAX8 is an amphiphilic peptide designed to fold into a β-hairpin structure upon changes in

ionic strength, temperature, or pH, leading to self-assembly into nanofibers that form a

hydrogel.[2]

Amino Acid Sequence: VKVKVKVKVDPPTKVEVKVKV-NH2

V: Valine

K: Lysine

D: Aspartic Acid

P: Proline

DP: D-Proline
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T: Threonine

E: Glutamic Acid

-NH2: C-terminal amidation

The inclusion of a D-proline in the β-turn region is a key design feature that promotes the

hairpin conformation. The alternating hydrophobic (Valine) and hydrophilic (Lysine, Glutamic

Acid) residues drive the self-assembly process in aqueous environments.

Synthesis of MAX8 via Solid-Phase Peptide
Synthesis (SPPS)
MAX8 is synthesized using standard Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase

peptide synthesis (SPPS). This method involves the sequential addition of protected amino

acids to a growing peptide chain that is covalently linked to an insoluble resin support.

Experimental Protocol for MAX8 Synthesis
The synthesis is typically performed on an automated peptide synthesizer using Rink Amide

resin to yield a C-terminally amidated peptide.[1][3] A key challenge in synthesizing MAX8 is its

length and the presence of charged and hydrophobic residues, which can lead to incomplete

reactions. To ensure high fidelity of the final product, a strategy of "double coupling" and

"capping" is employed for specific amino acids.[4]

Key Steps:

Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like N,N-

Dimethylformamide (DMF) to allow access to the reactive sites.

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of

20% piperidine in DMF to expose the free amine for the first amino acid coupling.

Amino Acid Coupling: The Fmoc-protected amino acid is activated using a coupling agent

like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) and coupled to the resin.
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Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in

the sequence.

Double Coupling: For certain residues, the coupling step is repeated to maximize the

reaction efficiency and prevent deletion sequences.[4]

Capping: If a coupling reaction is incomplete, unreacted amines are "capped" with an

agent like acetic anhydride. This prevents the formation of truncated peptide impurities by

terminating the chain.[4]

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the

resin, and the side-chain protecting groups are removed simultaneously. This is achieved by

treating the resin-bound peptide with a cleavage cocktail.[3][4]

Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage

solution using cold ether, filtered, and then lyophilized to obtain the crude peptide powder.[4]

Synthesis Workflow Diagram
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Caption: Workflow for the solid-phase peptide synthesis of MAX8.
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Reagents and Quantitative Data for Synthesis
Step Reagent/Parameter

Concentration/Rati
o

Purpose

Resin Rink Amide Resin -

Solid support for C-

terminally amidated

peptide.

Deprotection Piperidine in DMF 20% (v/v)
Removal of Fmoc

protecting group.

Activation HCTU
Standard Fmoc

protocol

Activates carboxyl

group of amino acid

for coupling.

Capping
Acetic Anhydride in

NMP
5% (v/v)

Terminates unreacted

peptide chains.[4]

Cleavage Cocktail
TFA:Thioanisole:Etha

nediol:Anisole
90:5:3:2 (v/v)

Cleaves peptide from

resin and removes

side-chain protecting

groups.[4]

Purification of MAX8 Peptide
The crude MAX8 peptide obtained after synthesis contains various impurities, including

truncated and deletion sequences. Reverse-Phase High-Performance Liquid Chromatography

(RP-HPLC) is the standard method for purifying MAX8 to a high degree of homogeneity.[3][4]

Experimental Protocol for RP-HPLC Purification
The principle of RP-HPLC is the separation of molecules based on their hydrophobicity. The

crude peptide is dissolved in an aqueous solvent and loaded onto a column packed with a

hydrophobic stationary phase (e.g., C18). A gradient of increasing organic solvent

concentration is then used to elute the peptides, with more hydrophobic peptides eluting at

higher organic solvent concentrations.

Key Steps:
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Sample Preparation: The lyophilized crude peptide is dissolved in an aqueous solvent,

typically 0.1% Trifluoroacetic Acid (TFA) in water, at a concentration of approximately 1

mg/mL.[4]

Column Equilibration: The RP-HPLC column (e.g., a C18 column) is equilibrated with the

initial mobile phase conditions (low organic solvent concentration).

Injection and Elution: The dissolved crude peptide is injected onto the column. A linear

gradient of an organic solvent (e.g., acetonitrile containing 0.1% TFA) is applied to elute the

bound peptides.

Fraction Collection: The eluent is monitored by UV absorbance (typically at 214-220 nm),

and fractions corresponding to the major peptide peak are collected.

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and

mass spectrometry.

Lyophilization: Fractions containing the pure peptide are pooled, frozen, and lyophilized to

obtain the final purified MAX8 product.[2]

Purification Workflow Diagram
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Start: Crude MAX8 Peptide
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Caption: Workflow for the purification of MAX8 peptide by RP-HPLC.
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RP-HPLC Parameters and Quantitative Data
Parameter Value/Description

Column Reverse-Phase C18

Solvent A 0.1% TFA in Water

Solvent B 90% Acetonitrile, 10% Water, 0.1% TFA[4]

Flow Rate 8 mL/min (for semi-preparative scale)[4]

Detection UV absorbance at 214-220 nm

Gradient
0% B for 2 min, then linear gradient to 24% B

from 2-5 min, then ramped to 100% B.[4]

Quality Control and Characterization
The purity and identity of the final MAX8 product are confirmed using analytical RP-HPLC and

mass spectrometry.

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to confirm the

molecular weight of the synthesized peptide. The expected mass-to-charge (m/z) ratios for

MAX8 are calculated and compared to the experimental spectrum. For MAX8, common

observed ions correspond to:

[M+2H]2+: 1116.5 m/z

[M+3H]3+: 744.6 m/z

[M+4H]4+: 558.7 m/z

Conclusion
The synthesis and purification of the MAX8 peptide are achievable through well-established

protocols. Successful synthesis relies on a carefully planned SPPS strategy that accounts for

the peptide's challenging sequence by using double coupling and capping steps. High-purity

MAX8 is obtained through RP-HPLC, a robust method for separating the target peptide from

synthesis-related impurities. Rigorous quality control using mass spectrometry is essential to
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confirm the identity of the final product, ensuring its suitability for applications in biomaterials

and drug delivery research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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